Cycloastragenol

Catalog No.
S548587
CAS No.
84605-18-5
M.F
C30H50O5
M. Wt
490.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloastragenol

CAS Number

84605-18-5

Product Name

Cycloastragenol

IUPAC Name

(1S,3R,12S,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17?,18?,19?,20?,21?,22?,23?,26-,27+,28-,29+,30-/m1/s1

InChI Key

WENNXORDXYGDTP-NXNMGFJOSA-N

SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C

Solubility

Soluble in DMSO.

Synonyms

Cyclogalegigenin; Astramembrangenin

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)O)(C)C)O

Description

The exact mass of the compound Cycloastragenol is 490.36582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Telomere Protection and Activation

Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. Short telomeres are associated with cellular aging and increased risk of age-related diseases. Studies have shown that CAG may activate telomerase, the enzyme responsible for maintaining telomere length, potentially offering protection against age-related decline. PubMed:

Senolytic Activity

Senescent cells are dysfunctional cells that accumulate with age and contribute to various age-related pathologies. Research suggests that CAG possesses senolytic properties, meaning it can selectively eliminate senescent cells. This ability could hold promise for treating or preventing age-related diseases associated with senescent cell accumulation. PubMed:

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are hallmarks of aging and contribute to various age-related diseases. Research suggests that CAG exhibits both anti-inflammatory and antioxidant properties, potentially offering protection against these contributors to age-related decline. PubMed

Additional Potential Applications

Beyond its potential for age-related diseases, research is exploring the application of CAG in various other areas, including:

  • Neurological disorders: Studies suggest CAG may promote neuronal cell survival and function, offering potential benefits for neurodegenerative diseases. PubMed
  • Kidney protection: Research suggests CAG may offer protection against kidney injury. PubMed
  • Wound healing: Studies suggest CAG may promote wound healing by stimulating cell proliferation and migration. PubMed

Cycloastragenol is a naturally occurring triterpenoid saponin derived from the root of the plant Astragalus membranaceus. It is recognized for its potential to activate telomerase, an enzyme that plays a crucial role in cellular aging and longevity. Cycloastragenol is a hydrolysis product of astragaloside IV, which is one of the primary active components of Astragalus membranaceus. This compound has garnered attention for its purported health benefits, particularly in anti-aging and regenerative medicine, due to its ability to extend telomeres and enhance cellular proliferation .

, primarily through oxidation-reduction processes. A notable pathway includes the conversion of cycloastragenol to astragaloside IV via a four-step process:

  • C-3 oxidation
  • 6-O-glucosylation
  • C-3 reduction
  • 3-O-xylosylation

These reactions are catalyzed by specific enzymes such as hydroxysteroid dehydrogenases and glycosyltransferases found in Astragalus membranaceus . The detailed understanding of these pathways is essential for developing synthetic methodologies for cycloastragenol and its derivatives.

Cycloastragenol exhibits a wide range of biological activities:

  • Telomerase Activation: It is the only known natural compound that activates telomerase in human cells, which may contribute to cellular rejuvenation and longevity .
  • Anti-inflammatory Effects: Cycloastragenol has shown potential in reducing inflammation, which is critical in various chronic diseases .
  • Antioxidant Properties: The compound also exhibits antioxidant activity, helping to mitigate oxidative stress that can lead to cellular damage .
  • Wound Healing: Studies indicate that cycloastragenol enhances wound healing processes, promoting skin repair and recovery in aged tissues .

Cycloastragenol has several potential applications:

  • Nutraceuticals: Due to its anti-aging properties, it is marketed as a dietary supplement aimed at promoting longevity and healthspan.
  • Pharmaceuticals: Research is ongoing into its use as a therapeutic agent for age-related diseases and conditions associated with telomere shortening.
  • Cosmetics: Its regenerative properties make it a candidate for inclusion in skincare products aimed at reducing signs of aging .

Studies have explored the interactions of cycloastragenol with various biological pathways:

  • It activates telomerase through mechanisms involving signaling pathways such as JAK/STAT and MAPK, enhancing cell proliferation and survival .
  • The compound has been shown to modulate immune responses, potentially improving T-cell function in aging individuals .
  • Investigations into its effects on cancer cells suggest that while it may promote cellular longevity, there are concerns regarding its potential role in oncogenesis due to telomerase activation .

Several compounds share structural or functional similarities with cycloastragenol:

Compound NameSourceKey Features
Astragaloside IVAstragalus membranaceusPrecursor to cycloastragenol; less potent telomerase activator.
Ginsenoside Rg1Panax ginsengKnown for neuroprotective effects; lacks direct telomerase activation.
Oleanolic acidVarious plantsExhibits anti-inflammatory properties but does not activate telomerase.
Betulinic acidBetula spp.Antiviral and anticancer properties; does not affect telomere length.

Cycloastragenol stands out due to its unique ability to activate telomerase specifically in human cells, making it a focal point of research in aging and regenerative medicine .

Molecular Formula and Weight (C30H50O5, 490.73 g/mol)

Cycloastragenol exhibits the molecular formula C30H50O5, corresponding to a molecular weight of 490.72-490.73 g/mol [1] [4]. This compound represents a sapogenin that functions as the aglycone derivative of astragaloside IV, a major saponin extracted from the root of Astragalus membranaceus [1]. The molecular composition indicates seven degrees of unsaturation, consistent with its complex polycyclic structure [29]. The compound has been assigned the Chemical Abstracts Service number 78574-94-4 and is recognized under various synonyms including cyclosiversigenin, cyclogalegenol, and cyclogalegigenin [1] [4].

The molecular weight determination has been confirmed through multiple analytical techniques, with PubChem computational analysis yielding 490.7 g/mol and experimental determinations providing values of 490.71-490.72 g/mol [3] [4] [8]. The exact mass has been calculated as 490.36582469 Da, with a monoisotopic mass of identical value [1]. These precise molecular parameters establish cycloastragenol as a medium-sized natural product within the triterpenoid class.

Structural Characterization

Pentacyclic Triterpenoid Framework

Cycloastragenol belongs to the pentacyclic triterpenoid class, characterized by a complex five-ring system derived from the cyclization of squalene [1] [22]. The compound specifically exhibits a 9,19-cyclolanostane framework, which represents a unique structural variant within the cycloartane-type triterpenoids [1] [27]. This framework features a distinctive 20,24-epoxy-9,19-cyclolanostane backbone that distinguishes it from other triterpenoid families [8] [27].

The pentacyclic nature of cycloastragenol encompasses rings designated A through E, with the characteristic cyclopropane ring formed between carbons 9 and 19 [25] [29]. This cyclopropane moiety is evidenced by the presence of geminal methylene protons appearing as doublets in nuclear magnetic resonance spectroscopy, specifically at chemical shifts of 0.56 and 0.76 parts per million with a coupling constant of 4.0 Hz [29]. The five-ring system contributes significantly to the compound's structural rigidity and biological activity profile [22] [23].

The framework exhibits the systematic name (1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol, reflecting its complex stereochemical arrangement [1]. This nomenclature precisely defines the spatial orientation of all substituents and the connectivity of the polycyclic system.

Tetrol Configuration

The tetrol configuration of cycloastragenol refers to the presence of four hydroxyl groups strategically positioned throughout the molecular structure [1] [4]. These hydroxyl groups are located at positions C-3β, C-6α, C-16β, and C-25, contributing to the compound's polarity and hydrogen bonding capacity [1] [4]. The specific stereochemical orientation of these hydroxyl groups is critical for the compound's biological activity and physicochemical properties.

The C-3β hydroxyl group adopts an equatorial orientation in the A ring, which is typical for triterpenoids and contributes to the compound's interaction with biological membranes [4]. The C-6α hydroxyl group maintains an axial position in the B ring, creating a unique binding environment for molecular recognition [4]. The C-16β hydroxyl group is positioned in the D ring, while the C-25 hydroxyl group is located on the side chain within the furan ring system [1] [4].

These four hydroxyl groups collectively provide cycloastragenol with four hydrogen bond donor sites and contribute to its classification as a tetrol [1]. The topological polar surface area of 90.2 Ų reflects the contribution of these hydroxyl groups to the compound's overall polarity [1]. The tetrol configuration also influences the compound's solubility profile and membrane permeability characteristics.

Stereochemistry and Conformational Analysis

Cycloastragenol possesses twelve defined stereocenters, all of which have been unambiguously determined through extensive spectroscopic analysis [1] [8]. The compound exhibits no undefined stereocenters, indicating complete stereochemical characterization [1]. This high degree of stereochemical complexity contributes to the compound's specific three-dimensional shape and biological activity.

The conformational analysis reveals that the compound adopts a relatively rigid structure due to the constraints imposed by the polycyclic framework [24]. The cyclopropane ring between C-9 and C-19 introduces significant ring strain that influences the overall molecular conformation [25]. The five-ring system exhibits specific chair, boat, and envelope conformations depending on the individual ring analyzed.

The compound demonstrates positive optical activity with a specific rotation [α]/D of +45 to +60° when measured in methanol at a concentration of 1 g per 100 mL [4]. This dextrorotatory behavior reflects the compound's chiral nature and the predominant contribution of its multiple stereocenters to the overall optical rotation. The conformational stability is further evidenced by the compound's resistance to racemization under normal storage conditions.

Physicochemical Properties

Melting Point Determination

The melting point of cycloastragenol has been determined through multiple experimental investigations, with reported values ranging from 238-245°C [4] [9]. More precise determinations have yielded melting points of 239-240°C under controlled conditions [9]. Some sources report melting points above 220°C with decomposition [11], indicating thermal instability at elevated temperatures.

The relatively high melting point reflects the compound's extensive intermolecular hydrogen bonding network facilitated by the four hydroxyl groups [4]. The thermal behavior indicates a crystalline solid form under standard conditions, consistent with the reported powder to crystal morphology [4]. The melting point determination serves as an important parameter for compound identification and purity assessment.

Thermal analysis reveals that cycloastragenol undergoes decomposition concurrent with melting, as evidenced by the notation of decomposition at temperatures exceeding 220°C [11]. This thermal decomposition likely involves the degradation of the hydroxyl groups and potential cyclization reactions within the polycyclic framework. The melting point range variation may reflect differences in crystal polymorphs or purity levels among different preparations.

Optical Activity and Chirality

Cycloastragenol exhibits significant optical activity due to its twelve defined stereocenters and the absence of any internal symmetry elements [1] [4]. The specific optical rotation has been measured as [α]/D +45 to +60° in methanol solution at a standard concentration [4]. This positive rotation indicates that the compound rotates plane-polarized light in a clockwise direction when viewed along the direction of light propagation.

The chiral nature of cycloastragenol is fundamental to its biological activity, as the specific three-dimensional arrangement of atoms determines its interaction with biological targets [16] [17]. Each of the twelve stereocenters contributes to the overall chirality, creating a unique molecular shape that cannot be superimposed on its mirror image. The absence of undefined stereocenters indicates complete stereochemical control in the biosynthetic pathway.

The optical activity measurement serves as both an identification parameter and a purity indicator for cycloastragenol [4]. Changes in optical rotation can signal the presence of impurities, degradation products, or enantiomeric contamination. The consistency of optical rotation values across different sources confirms the stereochemical integrity of properly isolated and stored material.

Solubility Parameters

Cycloastragenol demonstrates limited solubility in aqueous systems, with sparingly soluble characteristics in aqueous buffers [4] [10]. The compound achieves maximum solubility of approximately 0.25 mg/mL in a 1:8 solution of dimethylformamide:phosphate buffered saline at pH 7.2 [4] [10]. This preparation method requires initial dissolution in dimethylformamide followed by dilution with the aqueous buffer system.

In organic solvents, cycloastragenol exhibits significantly enhanced solubility, particularly in dimethyl sulfoxide where it achieves a solubility of 98 mg/mL, corresponding to 199.7 millimolar concentration [4] [10]. Additional organic solvent solubility data indicates slight solubility in chloroform, methanol, and pyridine [11]. The compound demonstrates solubility of 10 mg/mL in ethanol and 25 mg/mL in dimethylformamide [3].

The solubility profile reflects the compound's amphiphilic nature, with the tetrol functionality providing hydrophilic character while the extensive hydrocarbon framework contributes lipophilic properties [6]. The XLogP3-AA value of 4.4 indicates predominantly lipophilic character [1]. This solubility pattern significantly influences the compound's bioavailability and formulation requirements for research applications.

Structural Relationship to Parent Compounds

Comparison with Astragaloside IV

Cycloastragenol represents the aglycone form of astragaloside IV, generated through acid hydrolysis that removes the glycosidic substituents [13] [16] [21]. Astragaloside IV possesses the molecular formula C41H68O14 with a molecular weight of 785.0 g/mol, substantially larger than cycloastragenol due to the presence of β-D-xylopyranosyl and β-D-glucopyranosyl residues attached at positions O-3 and O-6 respectively [21].

The structural relationship involves the attachment of sugar moieties to the core cycloastragenol framework through glycosidic bonds [21]. Upon hydrolysis, these sugar units are cleaved, leaving the intact triterpenoid backbone with free hydroxyl groups at the former glycosylation sites [13] [16]. This transformation significantly alters the physicochemical properties, with cycloastragenol exhibiting enhanced lipophilicity and improved membrane penetration compared to the parent glycoside [6] [9].

Bioavailability studies demonstrate that cycloastragenol possesses superior absorption characteristics compared to astragaloside IV [6]. The aglycone form exhibits better gastrointestinal absorption due to its reduced molecular size and increased lipophilicity [9]. Both compounds demonstrate similar biological activities, but cycloastragenol often shows enhanced potency due to improved cellular uptake [14] [15]. The hydrolysis of astragaloside IV to cycloastragenol represents a natural metabolic pathway that occurs in the intestinal tract following oral administration of astragalus-containing preparations [6].

Position in Cycloartane-type Triterpenoids Family

Cycloastragenol occupies a prominent position within the cycloartane-type triterpenoids family, characterized by the presence of the distinctive 9,19-cyclopropane ring system [18] [25]. This structural feature distinguishes cycloartane-type compounds from other triterpenoid families such as lanostane, dammarane, and lupane types [30]. The cycloartane framework represents one of the major tetracyclic triterpenoid classes found in nature [30].

Within the cycloartane family, cycloastragenol is classified as a 20,24-epoxy-9,19-cyclolanostane derivative [8] [27]. This classification reflects the presence of the ether bridge between carbons 20 and 24, creating an additional ring system that contributes to the compound's structural rigidity [27]. The 9,19-cyclolanostane backbone represents a specific subclass within the broader cycloartane family [28].

Comparative analysis with other cycloartane-type triterpenoids reveals that cycloastragenol shares structural similarities with compounds isolated from various Astragalus species [18]. The family includes numerous derivatives with varying hydroxylation patterns, side chain modifications, and glycosylation states [25]. Cycloastragenol's specific tetrol configuration and side chain structure distinguish it from related family members while maintaining the characteristic cycloartane framework [26]. The compound serves as a representative example of the cycloartane-type triterpenoids and demonstrates the structural diversity possible within this chemical class [22] [23].

Data Tables

Table 1: Physicochemical Properties of Cycloastragenol

PropertyValueReference
Molecular FormulaC₃₀H₅₀O₅ [1] [4]
Molecular Weight (g/mol)490.72-490.73 [1] [4]
CAS Number78574-94-4 [1] [4]
Melting Point (°C)238-245 [4] [9]
Boiling Point (°C, Predicted)617.2±55.0 [4] [11]
Density (g/cm³, Predicted)1.20±0.1 [4] [11]
Optical Activity [α]/D (in methanol)+45 to +60° [4]
pKa (Predicted)14.57±0.29 [4] [11]
Solubility in DMSO (mg/mL)98 (199.7 mM) [4] [10]
Solubility in DMF:PBS (1:8, mg/mL)0.25 [4] [10]
FormPowder to crystal [4]
ColorWhite to almost white [4]
XLogP3-AA4.4 [1]
Hydrogen Bond Donors4 [1]
Hydrogen Bond Acceptors5 [1]
Rotatable Bonds2 [1]
Topological Polar Surface Area (Ų)90.2 [1]
Heavy Atom Count35 [1]
Defined Stereocenters12 [1] [8]

Table 2: Structural Classification of Cycloastragenol

Classification LevelCategoryDetailsReference
Primary ClassificationTriterpenoidNatural product derived from squalene [1] [2] [22]
Secondary ClassificationPentacyclic TriterpenoidContains five fused rings [1] [22] [23]
Tertiary ClassificationCycloartane-typeBelongs to cycloartane family [18] [25] [26]
Framework Type9,19-Cyclolanostane20,24-epoxy-9,19-cyclolanostane backbone [1] [8] [27]
Ring SystemTetracyclic with cyclopropane ringRings A-D + cyclopropane (9,19) [1] [25] [29]
Stereochemical Features12 defined stereocentersAll stereocenters defined, no undefined centers [1] [8]
Functional GroupsTetrol (four hydroxyl groups)Hydroxyl groups at C-3β, C-6α, C-16β, C-25 [1] [4]
Parent Compound RelationshipAglycone of Astragaloside IVHydrolysis product of major Astragalus saponin [13] [14] [16]

Table 3: Structural Comparison between Cycloastragenol and Astragaloside IV

FeatureCycloastragenolAstragaloside IVReference
Molecular FormulaC₃₀H₅₀O₅C₄₁H₆₈O₁₄ [1] [21]
Molecular Weight (g/mol)490.72785.0 [1] [21]
ClassificationAglycone (sapogenin)Saponin glycoside [1] [21]
Structural RelationshipCore triterpenoid structureCycloastragenol + sugar units [13] [16] [21]
BioavailabilityHigher (better absorption)Lower (poor absorption) [6] [9]
LipophilicityHigher (lipophilic)Lower (hydrophilic) [6] [9]
Sugar MoietiesNone (hydrolyzed off)β-D-xylopyranosyl + β-D-glucopyranosyl [21]
Functional ActivityTelomerase activatorMultiple pharmacological effects [6] [14] [15]
Membrane PenetrationEnhancedLimited [6] [9]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

490.36582469 g/mol

Monoisotopic Mass

490.36582469 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X37D9F2L0V

Wikipedia

Cycloastragenol

Dates

Last modified: 08-15-2023
1: Wang S, Zhai C, Liu Q, Wang X, Ren Z, Zhang Y, Zhang Y, Wu Q, Sun S, Li S, Qiao Y. Cycloastragenol, a triterpene aglycone derived from Radix astragali, suppresses the accumulation of cytoplasmic lipid droplet in 3T3-L1 adipocytes. Biochem Biophys Res Commun. 2014 Jul 18;450(1):306-11. doi: 10.1016/j.bbrc.2014.05.117. Epub 2014 Jun 2. PubMed PMID: 24942874.
2: Feng LM, Lin XH, Huang FX, Cao J, Qiao X, Guo DA, Ye M. Smith degradation, an efficient method for the preparation of cycloastragenol from astragaloside IV. Fitoterapia. 2014 Jun;95:42-50. doi: 10.1016/j.fitote.2014.02.014. Epub 2014 Mar 5. PubMed PMID: 24613799.
3: Szabo NJ. Dietary safety of cycloastragenol from Astragalus spp.: subchronic toxicity and genotoxicity studies. Food Chem Toxicol. 2014 Feb;64:322-34. doi: 10.1016/j.fct.2013.11.041. Epub 2013 Dec 4. PubMed PMID: 24316212.
4: Kuban M, Öngen G, Khan IA, Bedir E. Microbial transformation of cycloastragenol. Phytochemistry. 2013 Apr;88:99-104. doi: 10.1016/j.phytochem.2012.12.007. Epub 2013 Jan 26. PubMed PMID: 23357596.
5: Yung LY, Lam WS, Ho MK, Hu Y, Ip FC, Pang H, Chin AC, Harley CB, Ip NY, Wong YH. Astragaloside IV and cycloastragenol stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types. Planta Med. 2012 Jan;78(2):115-21. doi: 10.1055/s-0031-1280346. Epub 2011 Nov 14. PubMed PMID: 22083896.
6: Zhu J, Lee S, Ho MK, Hu Y, Pang H, Ip FC, Chin AC, Harley CB, Ip NY, Wong YH. In vitro intestinal absorption and first-pass intestinal and hepatic metabolism of cycloastragenol, a potent small molecule telomerase activator. Drug Metab Pharmacokinet. 2010;25(5):477-86. Epub 2010 Sep 22. PubMed PMID: 20877137.
7: Kuban M, Ongen G, Bedir E. Biotransformation of cycloastragenol by Cunninghamella blakesleeana NRRL 1369 resulting in a novel framework. Org Lett. 2010 Oct 1;12(19):4252-5. doi: 10.1021/ol101642a. PubMed PMID: 20809612.

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